molecular formula C8H21Cl2FN2 B6262708 3-fluorooctane-1,8-diamine dihydrochloride CAS No. 2172588-70-2

3-fluorooctane-1,8-diamine dihydrochloride

Cat. No.: B6262708
CAS No.: 2172588-70-2
M. Wt: 235.2
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Description

3-fluorooctane-1,8-diamine dihydrochloride is an organic compound with the molecular formula C8H21Cl2FN2. It is a derivative of octane, where two amino groups are present at the first and eighth positions, and a fluorine atom is attached to the third carbon. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorooctane-1,8-diamine dihydrochloride typically involves the following steps:

    Formation of Dihydrochloride Salt: The final step involves the conversion of the diamine into its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Continuous flow reactors for fluorination and amination steps.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as distillation and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-fluorooctane-1,8-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

3-fluorooctane-1,8-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluorooctane-1,8-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its amino groups and fluorine atom.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diaminooctane: A similar compound without the fluorine atom.

    3-chlorooctane-1,8-diamine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

3-fluorooctane-1,8-diamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

2172588-70-2

Molecular Formula

C8H21Cl2FN2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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